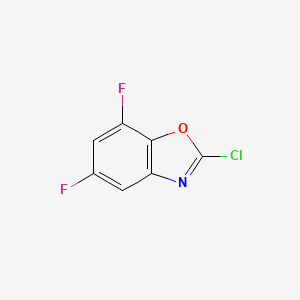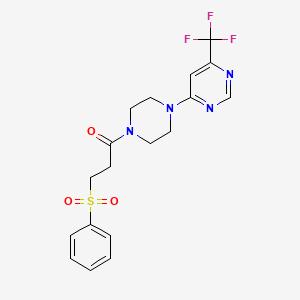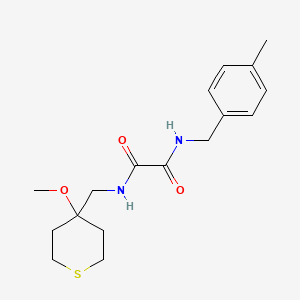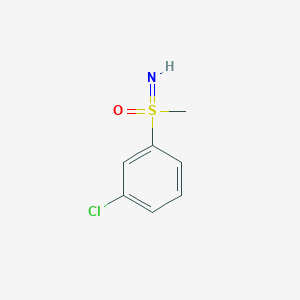
2-Chloro-5,7-difluoro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,7-difluoro-1,3-benzoxazole is a chemical compound with the molecular formula C7H2ClF2NO and a molecular weight of 189.55 . It is a liquid at room temperature .
Synthesis Analysis
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2ClF2NO/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H . This indicates the presence of a benzoxazole ring structure with chlorine and fluorine substituents.Chemical Reactions Analysis
Benzoxazole has been used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 189.55 .Aplicaciones Científicas De Investigación
Fluorescence Probes and Sensing
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue have been synthesized and applied as fluorescent probes for sensing magnesium and zinc cations. These compounds exhibit large fluorescence enhancement under basic conditions, attributed to the high acidity of the fluorophenol moiety, indicating their potential in sensing applications (Tanaka et al., 2001).
Light Harvesting and Nonlinear Optical Properties
Studies on aromatic halogen-substituted sulfonamidobenzoxazole compounds, including 2-phenyl-5-(4-trifloromethyl phenyl sulfonamido) benzoxazole, 2-(4-chlorobenzyl)-5-(2,4-dinitrophenylsulfonamido)benzoxazole, and 2-(4-fluorobenzyl)-5-(2,4-dinitrophenylsulfonamido)benzoxazole, have revealed their potential in light harvesting. These compounds exhibit significant nonlinear optical properties, suggesting their applications in the design of new DSSCs (Dye-Sensitized Solar Cells) (Mary et al., 2019).
Synthesis Methods and Chemical Properties
Various studies have focused on the synthesis and chemical properties of benzoxazole derivatives. For instance, the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation of 1-(benzyloxy)-1,2,3-triazole demonstrates the versatility of benzoxazole compounds in organic synthesis (Uhlmann et al., 1997). Moreover, novel fluorescent 2-(2-aminofluorophenyl)benzoxazoles have been synthesized, exhibiting blue fluorescence with high sensitivity to solvent polarity (Tanaka & Komiya, 2002).
Antimicrobial and Antifungal Activities
Benzoxazole derivatives have been synthesized and evaluated for their antimicrobial, insecticidal, and herbicidal activities. For example, benzimidazoles exhibited antifungal activity, while benzothiazoles showed herbicidal activity, indicating the potential of benzoxazole compounds in agricultural applications (Hisano et al., 1982).
Catalysis and Organic Reactions
Copper-catalyzed cyclizations of ortho-halobenzanilides have been developed for the formation of benzoxazoles, demonstrating the role of benzoxazole compounds in facilitating organic reactions (Evindar & Batey, 2006). Additionally, the experimental and computational thermochemical studies of benzoxazole and chlorobenzoxadole derivatives provide insights into their energetic properties and potential applications in material science (Silva et al., 2013).
Safety and Hazards
The safety information for 2-Chloro-5,7-difluoro-1,3-benzoxazole includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
2-Chloro-5,7-difluoro-1,3-benzoxazole is a derivative of the benzoxazole class of compounds . Benzoxazoles are known to interact with a variety of biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . .
Mode of Action
The benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The benzoxazole scaffold is present in a wide range of pharmaceuticals , suggesting that this compound may have favorable ADME properties.
Result of Action
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.
Action Environment
The synthesis of benzoxazole derivatives has been achieved under a variety of reaction conditions , suggesting that this compound may be stable under a range of environmental conditions.
Propiedades
IUPAC Name |
2-chloro-5,7-difluoro-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSWFPYPFMHULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2982605.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2982606.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982608.png)
![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)
![methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate](/img/structure/B2982612.png)


![1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2982617.png)




![N-[(3-Acetamidophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2982625.png)
![N-Methyl-N-[(6-pyrrolidin-3-yloxypyridin-3-yl)methyl]propan-2-amine](/img/structure/B2982626.png)
